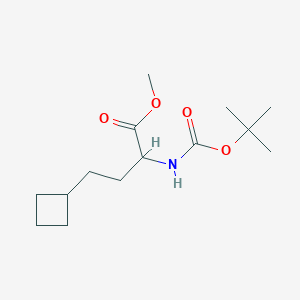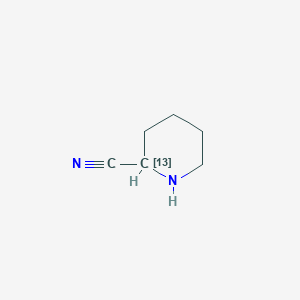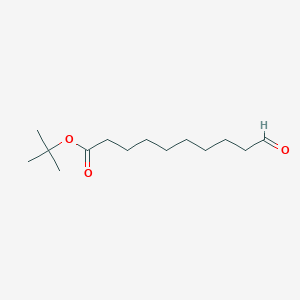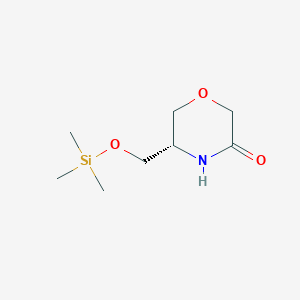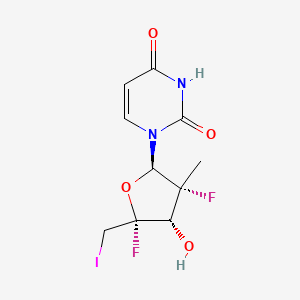
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with a complex molecular structure It is characterized by the presence of fluorine, iodine, and hydroxyl groups attached to a tetrahydrofuran ring, which is further connected to a pyrimidine dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring with the desired stereochemistry. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of Fluorine and Hydroxyl Groups: Fluorination and hydroxylation reactions are carried out to introduce the fluorine and hydroxyl groups at specific positions on the tetrahydrofuran ring. Common reagents for these reactions include fluorinating agents like diethylaminosulfur trifluoride and hydroxylating agents like osmium tetroxide.
Coupling with Pyrimidine Dione: The final step involves coupling the modified tetrahydrofuran ring with a pyrimidine dione derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Azides, nitriles.
科学的研究の応用
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its unique molecular structure and ability to interact with biological targets.
Materials Science: The compound’s fluorine and iodine content make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. The presence of fluorine and iodine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
類似化合物との比較
Similar Compounds
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks fluorine and iodine atoms, resulting in different chemical properties and biological activities.
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the iodomethyl group, leading to variations in reactivity and applications.
Uniqueness
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of fluorine, iodine, and hydroxyl groups on the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H11F2IN2O4 |
|---|---|
分子量 |
388.11 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,5-difluoro-4-hydroxy-5-(iodomethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F2IN2O4/c1-9(11)6(17)10(12,4-13)19-7(9)15-3-2-5(16)14-8(15)18/h2-3,6-7,17H,4H2,1H3,(H,14,16,18)/t6-,7+,9+,10+/m0/s1 |
InChIキー |
ZDTANFBJNPQQJG-MVHNUAHISA-N |
異性体SMILES |
C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CI)F)O)F |
正規SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(CI)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




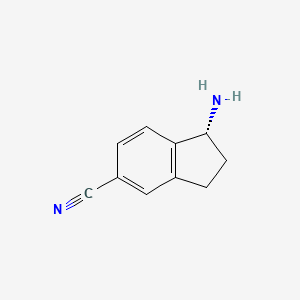
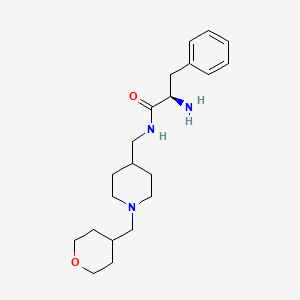
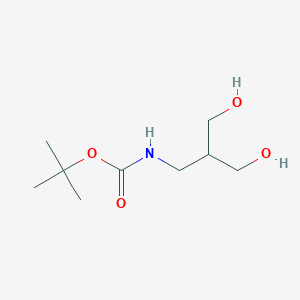
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)


